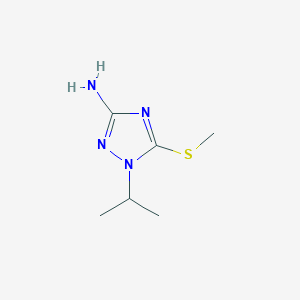
5-(Methylsulfanyl)-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfanyl)-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a methylsulfanyl group and an isopropyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an alkylating agent.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Isopropyl Group: The isopropyl group can be attached through an alkylation reaction using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The methylsulfanyl and isopropyl groups can also modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, lacking the methylsulfanyl and isopropyl groups.
5-(Methylsulfanyl)-1H-1,2,4-triazole: Similar structure but without the isopropyl group.
1-(Propan-2-yl)-1H-1,2,4-triazole: Similar structure but without the methylsulfanyl group.
Uniqueness
5-(Methylsulfanyl)-1-(propan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the methylsulfanyl and isopropyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
88722-53-6 |
|---|---|
Molecular Formula |
C6H12N4S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
5-methylsulfanyl-1-propan-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4S/c1-4(2)10-6(11-3)8-5(7)9-10/h4H,1-3H3,(H2,7,9) |
InChI Key |
BWYMSZLBOGKIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC(=N1)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















